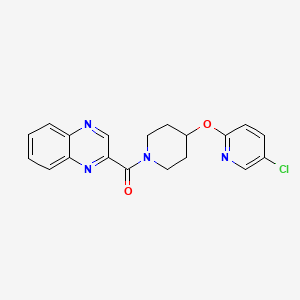

(4-((5-Chloropyridin-2-yl)oxy)piperidin-1-yl)(quinoxalin-2-yl)methanone

Description

Properties

IUPAC Name |

[4-(5-chloropyridin-2-yl)oxypiperidin-1-yl]-quinoxalin-2-ylmethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H17ClN4O2/c20-13-5-6-18(22-11-13)26-14-7-9-24(10-8-14)19(25)17-12-21-15-3-1-2-4-16(15)23-17/h1-6,11-12,14H,7-10H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RRMRFMLQQORXTG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1OC2=NC=C(C=C2)Cl)C(=O)C3=NC4=CC=CC=C4N=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H17ClN4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

368.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-((5-Chloropyridin-2-yl)oxy)piperidin-1-yl)(quinoxalin-2-yl)methanone typically involves multi-step organic reactions. A common synthetic route might include:

Formation of the Quinoxaline Core: This can be achieved through the condensation of an o-phenylenediamine with a 1,2-dicarbonyl compound.

Synthesis of the Chloropyridine Moiety: This step involves the chlorination of a pyridine derivative.

Formation of the Piperidine Ring: This can be synthesized through the hydrogenation of a pyridine derivative.

Coupling Reactions: The final step involves coupling the quinoxaline core with the chloropyridine and piperidine moieties under specific conditions, such as using a palladium-catalyzed cross-coupling reaction.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

(4-((5-Chloropyridin-2-yl)oxy)piperidin-1-yl)(quinoxalin-2-yl)methanone can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized to introduce functional groups or modify existing ones.

Reduction: Reduction reactions can be used to modify the quinoxaline or piperidine rings.

Substitution: The chloropyridine moiety can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst can be used.

Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinoxaline N-oxides, while substitution reactions could introduce various functional groups onto the chloropyridine moiety.

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the potential of quinoxaline derivatives, including this compound, as anticancer agents. Research indicates that certain derivatives can inhibit cancer cell proliferation by targeting specific pathways involved in tumor growth. For instance, compounds similar to (4-((5-Chloropyridin-2-yl)oxy)piperidin-1-yl)(quinoxalin-2-yl)methanone have shown effectiveness against various cancer cell lines by inducing apoptosis and inhibiting cell cycle progression .

Inhibition of Phosphatidylinositol 3-Kinase (PI3K)

The compound has been explored for its inhibitory effects on phosphatidylinositol 3-kinase, an enzyme implicated in several malignancies. Inhibitors of PI3K are of great interest due to their role in cancer therapy. The structural features of (4-((5-Chloropyridin-2-yl)oxy)piperidin-1-yl)(quinoxalin-2-yl)methanone suggest it could be optimized for enhanced PI3K inhibition .

Neurological Applications

Given the presence of the piperidine ring, this compound may also have applications in treating neurological disorders. Piperidine derivatives are known to exhibit neuroprotective effects and can modulate neurotransmitter systems, which could be beneficial in conditions like Alzheimer's disease or schizophrenia .

Synthesis and Characterization

The synthesis of (4-((5-Chloropyridin-2-yl)oxy)piperidin-1-yl)(quinoxalin-2-yl)methanone typically involves multi-step reactions that require precise control over reaction conditions. Techniques such as thin-layer chromatography (TLC), nuclear magnetic resonance (NMR) spectroscopy, and mass spectrometry are employed to monitor the synthesis process and confirm the identity of the final product .

Case Study 1: Anticancer Efficacy

In a study published in Nature Communications, researchers synthesized various quinoxaline derivatives, including those related to (4-((5-Chloropyridin-2-yl)oxy)piperidin-1-yl)(quinoxalin-2-yl)methanone). The compounds were evaluated for their cytotoxic effects on breast cancer cell lines. Results indicated that certain derivatives significantly reduced cell viability through apoptosis induction .

Case Study 2: PI3K Inhibition

A patent filed for compounds similar to (4-((5-Chloropyridin-2-yl)oxy)piperidin-1-yl)(quinoxalin-2-yl)methanone detailed their use as PI3K inhibitors. The study demonstrated that these compounds effectively blocked the PI3K signaling pathway in vitro, leading to reduced tumor growth in xenograft models .

Mechanism of Action

The mechanism of action of (4-((5-Chloropyridin-2-yl)oxy)piperidin-1-yl)(quinoxalin-2-yl)methanone would depend on its specific application. In a biological context, it might interact with molecular targets such as enzymes or receptors, modulating their activity. The pathways involved could include signal transduction, gene expression, or metabolic processes.

Comparison with Similar Compounds

Comparison with Similar Compounds

To contextualize (4-((5-Chloropyridin-2-yl)oxy)piperidin-1-yl)(quinoxalin-2-yl)methanone, we compare it with structurally analogous compounds from the Siyu Chemical database and related literature. Key differences in core structures, substituents, and hypothesized biological activities are summarized below:

Structural and Functional Insights:

- Quinoxaline vs. Conversely, quinoline’s extended aromatic system may favor intercalation in DNA or hydrophobic protein domains .

- Halogen Substituents: The 5-chloropyridine group in the target compound increases lipophilicity (ClogP ~3.2 estimated) compared to fluoro-substituted analogs (e.g., 6-fluoroquinoline, ClogP ~2.5). This could enhance blood-brain barrier penetration but reduce aqueous solubility.

Piperidine Modifications :

Piperidine-2,6-dione derivatives (e.g., 4-(2,6-dichlorophenyl)piperidine-2,6-dione) introduce rigidity and hydrogen-bond acceptors, contrasting with the flexible piperidin-1-yl group in the target compound. Such differences may influence binding to ion channels or proteases .

Research Findings and Implications

- Kinase Inhibition: Quinoxaline derivatives are known to inhibit kinases (e.g., VEGFR2) due to their planar aromatic cores .

- Antimicrobial Activity: Chlorinated pyridine and quinoline derivatives exhibit broad-spectrum antimicrobial effects, as seen in fluoroquinolones .

- Metabolic Stability: The 5-chloropyridin-2-yloxy group may reduce CYP450-mediated metabolism compared to non-halogenated analogs, extending half-life .

Biological Activity

The compound (4-((5-Chloropyridin-2-yl)oxy)piperidin-1-yl)(quinoxalin-2-yl)methanone , with CAS Number 1448033-79-1 , is a heterocyclic organic molecule notable for its complex structure, which includes a piperidine ring, a quinoxaline moiety, and a chloropyridine substituent. Its molecular formula is and it has a molecular weight of approximately 368.8 g/mol .

Structural Characteristics

The structural complexity of this compound suggests potential biological activities, particularly in medicinal chemistry. The presence of various functional groups allows for diverse interactions with biological targets, making it a candidate for pharmacological exploration.

| Property | Value |

|---|---|

| Common Name | (4-((5-Chloropyridin-2-yl)oxy)piperidin-1-yl)(quinoxalin-2-yl)methanone |

| CAS Number | 1448033-79-1 |

| Molecular Formula | |

| Molecular Weight | 368.8 g/mol |

Antiviral and Enzyme Inhibition Studies

Recent studies have highlighted the biological activity of compounds related to chloropyridine derivatives, indicating their potential as enzyme inhibitors and antiviral agents. For instance, derivatives of chloropyridine have shown significant inhibitory activity against the SARS-CoV 3CL protease, which is crucial for viral replication .

In a related study, compounds incorporating similar structural motifs demonstrated both enzyme inhibitory and antiviral activity in immunocytochemistry assays. The mechanism often involves the formation of covalent bonds with key amino acids in the active site of target enzymes .

Structure-Activity Relationship (SAR)

The structure-activity relationship (SAR) studies conducted on chloropyridine derivatives suggest that modifications to the molecular structure can significantly impact biological efficacy. For example, alterations in the position of substituents can enhance or diminish enzyme inhibition potency .

Case Studies

- Chloropyridinyl Esters : A series of 5-chloropyridinyl esters demonstrated potent enzyme inhibitory activity against SARS-CoV protease, although some compounds lacked significant antiviral activity .

- Piperidine Derivatives : Research on piperidine-based compounds has indicated various pharmacological activities, including anti-inflammatory and anticancer properties .

Pharmacological Potential

Given its structural characteristics, (4-((5-Chloropyridin-2-yl)oxy)piperidin-1-yl)(quinoxalin-2-yl)methanone may exhibit a range of biological activities:

- Antiviral Activity : Potential as an antiviral agent targeting specific viral proteases.

- Enzyme Inhibition : Ability to inhibit enzymes critical for various biochemical pathways, which may lead to therapeutic applications in diseases like cancer and diabetes.

Q & A

Q. What orthogonal assays confirm the compound's mechanism of action?

- Validation Workflow :

Biochemical Assays : Measure direct enzyme inhibition (e.g., PARP-1 activity).

Cellular Assays : Assess downstream effects (e.g., γ-H2AX foci formation for DNA damage response).

In Vivo Models : Use xenograft studies to correlate target engagement with tumor growth inhibition .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.